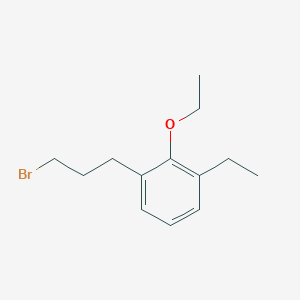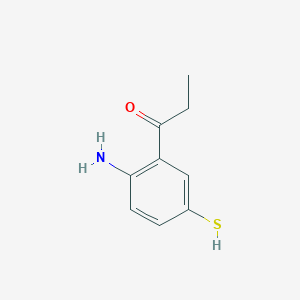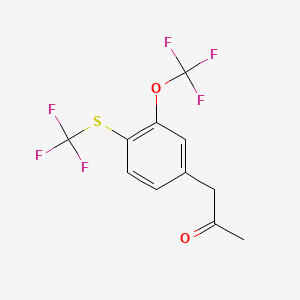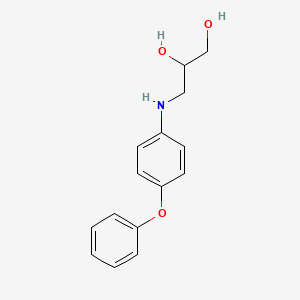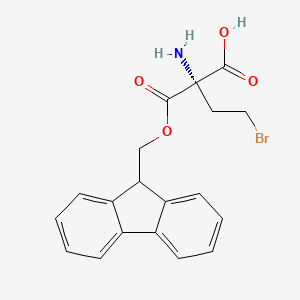![molecular formula C17H16O4 B14071115 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate CAS No. 100696-49-9](/img/structure/B14071115.png)
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a prop-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a 4-methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate typically involves the esterification of 4-[(Prop-2-en-1-yl)oxy]phenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, thereby modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate: Similar in structure but may have different substituents on the phenyl ring.
4-[(Prop-2-en-1-yl)oxy]phenyl benzoate: Lacks the methoxy group on the benzoate moiety.
4-[(Prop-2-en-1-yl)oxy]phenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both the prop-2-en-1-yloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various chemical transformations, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
100696-49-9 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(4-prop-2-enoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-3-12-20-15-8-10-16(11-9-15)21-17(18)13-4-6-14(19-2)7-5-13/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
HFWQJDNXLXTRJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


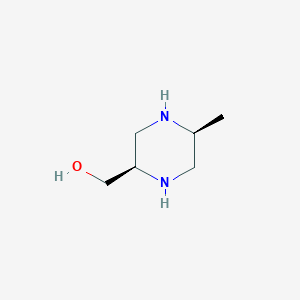
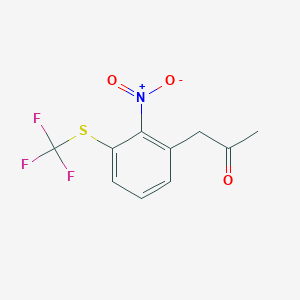
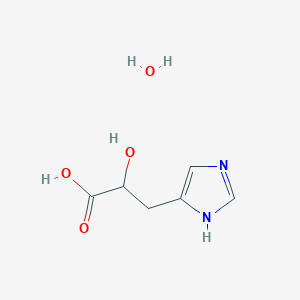
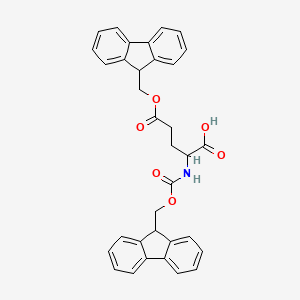
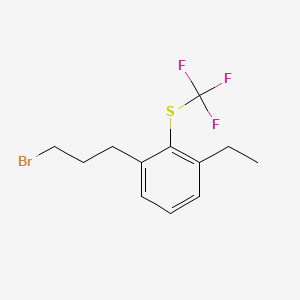


![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
